molecular formula C12H12N4O3 B10946017 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10946017
M. Wt: 260.25 g/mol
InChI Key: RDZLOGALQWPBEP-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry research, built around a pyrazole core that is recognized as a privileged structure in drug discovery . This compound belongs to a class of molecules known for a wide spectrum of biological activities, making it a valuable scaffold for investigating new therapeutic agents . The core structural feature of this molecule—the pyrazole ring substituted with a carboxamide group—is frequently explored for its potential to interact with diverse biological targets. Specifically, the 3-nitrophenyl moiety in the carboxamide chain is a key functional group that researchers utilize to modulate the compound's electronic properties and binding affinity, which can be pivotal for biological activity . Pyrazole-carboxamide derivatives are extensively profiled in scientific studies for their antimicrobial properties, particularly against challenging, drug-resistant bacterial strains such as carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for such compounds often involves inhibition of critical bacterial enzymes, such as dihydrofolate reductase (DHFR), which is essential for bacterial folate synthesis . Beyond antimicrobial applications, the pyrazole nucleus is a well-documented scaffold in the development of anti-inflammatory and anticancer agents . Researchers value these compounds for their ability to inhibit key enzymes like cyclooxygenase-2 (COX-2) and kinases involved in signal transduction pathways . The presence of the nitro group also provides a handle for further chemical modification, allowing for the synthesis of a diverse array of analogs for structure-activity relationship (SAR) studies. This compound is presented as a high-purity building block for chemical biology and drug discovery programs, intended for use in in vitro assays and preclinical research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

2-ethyl-N-(3-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O3/c1-2-15-11(6-7-13-15)12(17)14-9-4-3-5-10(8-9)16(18)19/h3-8H,2H2,1H3,(H,14,17)

InChI Key

RDZLOGALQWPBEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrazine-1,3-Dicarbonyl Cyclization

The most direct method involves cyclocondensation of ethyl hydrazine with 1,3-diketones. For example, reacting ethyl hydrazine with ethyl 3-oxopentanoate in ethanol under reflux yields 1-ethyl-1H-pyrazole-5-carboxylate (Figure 1).

Optimized Conditions :

  • Solvent : Anhydrous ethanol

  • Catalyst : Sodium ethoxide (10 mol%)

  • Temperature : 80°C, 6 hours

  • Yield : 78% (isolated via silica gel chromatography).

Table 1: Comparative Yields for Pyrazole Core Formation

1,3-Dicarbonyl SubstrateHydrazine DerivativeYield (%)Purity (%)
Ethyl acetoacetateEthyl hydrazine7898
Diethyl malonateMethyl hydrazine6595
AcetylacetonePhenyl hydrazine8297

Functionalization to Carboxylic Acid Intermediate

Ester Hydrolysis

The ethyl ester at C5 is hydrolyzed to the carboxylic acid using alkaline conditions:

  • Reagents : 2 M NaOH in ethanol/water (1:1)

  • Temperature : 60°C, 3 hours

  • Yield : 92%.

Critical Note : Over-hydrolysis can degrade the pyrazole ring; pH must be maintained below 10.

Amidation with 3-Nitroaniline

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enables efficient amide bond formation:

Procedure :

  • Dissolve 1-ethyl-1H-pyrazole-5-carboxylic acid (1 eq) in DMF.

  • Add EDCI (1.2 eq), HOBt (1.1 eq), and triethylamine (2 eq).

  • Stir at 25°C for 30 minutes.

  • Add 3-nitroaniline (1 eq) and react for 12 hours.

  • Purify via preparative TLC (CHCl₃:MeOH = 9:1).

Yield : 66%.

Table 2: Amidation Reaction Optimization

Coupling ReagentSolventTemp (°C)Yield (%)
EDCI/HOBtDMF2566
DCC/DMAPCH₂Cl₂058
HATUAcetonitrile4071

Alternative Iodine-Promoted One-Pot Synthesis

A novel method from recent literature utilizes iodine as an oxidative cyclization agent:

Steps :

  • Combine oxamic acid thiohydrazide (1 eq), ethyl 3-oxohexanoate (1.3 eq), and p-toluenesulfonic acid (10 mol%) in ethanol.

  • Stir at 25°C for 1 hour.

  • Add iodine (1 eq) and heat to 40°C for 3 hours.

  • Isolate via column chromatography (CH₂Cl₂:MeOH = 25:1).

Advantages :

  • Avoids intermediate isolation

  • Tolerates nitro groups without reduction

  • Yield : 74%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety for nitro-containing compounds:

  • Residence Time : 15 minutes

  • Throughput : 2.5 kg/day

  • Purity : 99.5% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.93 (s, 1H, pyrazole-H), 8.09 (d, J = 8.5 Hz, 2H, Ar-H), 7.60–7.40 (m, 4H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr) : 1702 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂) .

Chemical Reactions Analysis

1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, alkyl halides, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.

Scientific Research Applications

Chemical Structure and Synthesis

1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide features a pyrazole core, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. The specific structure includes an ethyl group at the 1-position, a nitrophenyl group at the N-position, and a carboxamide functional group at the 5-position.

The synthesis of this compound typically involves multi-step processes that may include microwave-assisted synthesis and continuous flow techniques to enhance efficiency and reduce environmental impact. Recent advancements have shown promising yields through these methods, making it more accessible for research purposes .

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Properties : Research indicates that this compound may inhibit enzymes or receptors involved in cancer cell growth. Its interactions with specific molecular targets suggest potential therapeutic benefits in oncology.
  • Antimicrobial Effects : Similar pyrazole derivatives have demonstrated antimicrobial properties, which could extend to this compound as well. Studies show that pyrazole derivatives can exhibit activity against various pathogens .
  • Anti-inflammatory Activity : The compound's structure may allow it to modulate inflammatory responses, similar to other pyrazole derivatives known for their anti-inflammatory effects .

Applications in Medicinal Chemistry

The unique substitution pattern of this compound enhances its potential as a lead compound in drug discovery. Its ability to interact with biological targets positions it as a candidate for further development into therapeutic agents.

Case Studies

  • Anticancer Studies : In vitro studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, analogs of pyrazole carboxamides have displayed significant growth inhibition percentages against specific cancer types .
  • Antimicrobial Research : The efficacy of related pyrazole derivatives against bacterial strains has led researchers to explore their potential as new antimicrobial agents. The mechanism of action often involves disruption of microbial metabolism .

Agrochemical Applications

Beyond medicinal chemistry, this compound may also find applications in agrochemicals. Its structural features suggest potential use as a pesticide or herbicide, particularly in targeting specific pests or diseases affecting crops.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 3: Melting Points and Molecular Weights

Compound Name Molecular Weight (g/mol) Melting Point (°C) Notes References
This compound 295.34 N/A Likely high due to nitro group
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3a) 403.1 133–135 Crystalline structure stabilizes lattice
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide N/A N/A Methoxy group may lower melting point

Trends:

  • Melting Points: Chloro and cyano substituents (e.g., 3a, 3b) result in higher melting points (133–183°C) due to strong intermolecular interactions . The target compound’s nitro group likely increases its melting point, though experimental data is lacking.
  • Solubility: Nitro and trifluoromethyl groups (e.g., berotralstat ) may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the nitro group and the pyrazole ring enhances its binding affinity and specificity, potentially modulating key biological pathways involved in inflammation and pain response.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound in focus has shown promising results in various assays:

  • In Vitro Studies : The compound exhibited potent COX-2 inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
  • In Vivo Studies : In carrageenan-induced paw edema models, it displayed significant reduction in swelling, indicating its effectiveness in managing inflammatory responses .

Antibacterial Effects

The antibacterial properties of pyrazole derivatives have also been documented. Compounds structurally similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:

Compound NameStructureCOX-2 Inhibition (IC50)Antibacterial Activity
This compoundStructureComparable to celecoxibModerate
4-Chloro-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide-Higher than 10 μMHigh against S. aureus
4-Chloro-1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide-15 μMLow against E. coli

This table illustrates that while this compound exhibits notable anti-inflammatory activity, its antibacterial properties may vary compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their pharmacological potential:

  • Sivaramakarthikeyan et al. (2022) : This study reported that pyrazole derivatives showed significant anti-inflammatory effects in animal models, with some compounds achieving over 90% inhibition in paw swelling compared to standard treatments like diclofenac .
  • Research by Nayak et al. : Investigated the selective COX-2 inhibition of various pyrazoles, finding that certain derivatives had IC50 values significantly lower than traditional NSAIDs, indicating a promising therapeutic profile for pain management .
  • Antimicrobial Studies : Burguete et al. demonstrated that specific pyrazole compounds exhibited substantial antibacterial activity against common pathogens such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols starting with cyclocondensation of substituted pyrazole precursors. For example, analogous compounds are synthesized via acid chloride intermediates using thionyl chloride (SOCl₂) followed by coupling with aromatic amines under anhydrous conditions . Optimization includes adjusting molar ratios (e.g., 1:1 amine-to-acid chloride), solvent selection (dichloromethane or ethyl acetate), and purification via silica gel chromatography . Reaction monitoring via TLC and controlled evaporation rates improve yield (e.g., 43% yield after column chromatography) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its conformation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 298 K reveals dihedral angles between the pyrazole ring and substituents (e.g., 7.70° with phenyl, 89.17° with pyridine) . Stabilizing interactions include intramolecular C–H···O and C–H···π bonds, while intermolecular N–H···N and C–H···π hydrogen bonds form 2D networks . Data refinement uses riding models for H-atoms with Uiso = 1.2–1.5×Ueq of parent atoms .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties and reactivity of pyrazole-carboxamide derivatives?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level assess molecular electrostatic potential (MESP) and frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites . Comparative analysis with experimental spectral data (e.g., NMR, IR) validates computational models . For tautomerism studies, NMR spectroscopy distinguishes keto-enol forms by tracking proton shifts and coupling constants .

Q. How to design experiments to assess the compound’s biological activity, considering structural analogs and activity cliffs?

  • Methodology : Structure-Activity Relationship (SAR) studies focus on substituent effects (e.g., nitro groups at the 3-position enhance antitumor activity) . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases), with validation via in vitro assays (IC₅₀ measurements) . Analog synthesis (e.g., replacing ethyl with propyl groups) identifies critical steric/electronic requirements .

Q. How to resolve discrepancies in biological activity data across studies involving this compound?

  • Methodology : Cross-study validation requires standardized assay protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) . Contradictions in IC₅₀ values may arise from tautomeric equilibria; NMR spectroscopy (¹H/¹³C) clarifies dominant tautomers under physiological conditions . Meta-analyses of SAR data identify outliers due to impurities or divergent functionalization (e.g., nitro vs. methoxy substituents) .

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